
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, two chlorine atoms, and a benzenemethanol moiety, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- typically involves the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
科学的研究の応用
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the regulation of gene expression .
類似化合物との比較
Similar Compounds
Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of an amino group.
Benzenemethanol, alpha-methyl-: Contains a methyl group at the alpha position instead of the amino and chlorine groups.
4-Amino-3,5-dichloroacetophenone: Similar structure but with an acetophenone moiety instead of the benzenemethanol moiety.
Uniqueness
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is unique due to the presence of both amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
38339-21-8 |
|---|---|
分子式 |
C13H20Cl2N2O |
分子量 |
291.21 g/mol |
IUPAC名 |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol |
InChI |
InChI=1S/C13H20Cl2N2O/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8/h5-6,11,17-18H,4,7,16H2,1-3H3 |
InChIキー |
QVBOTMGSBYXVJQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


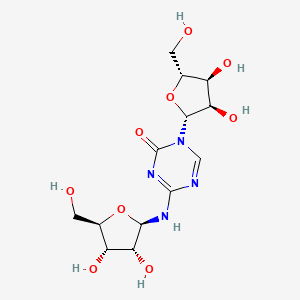

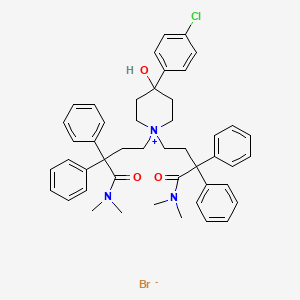

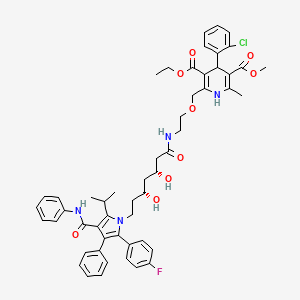
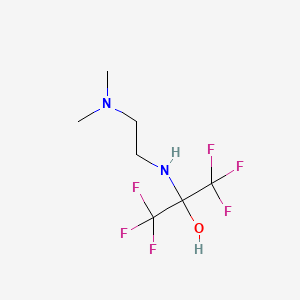
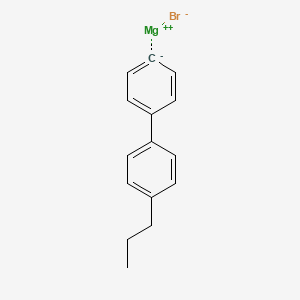
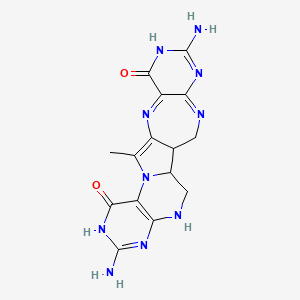
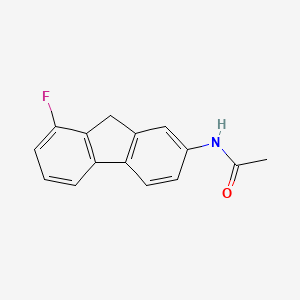
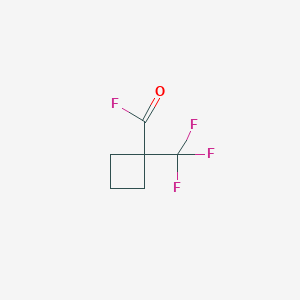
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)

